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Compound of Interest

Compound Name:
2-(2-Chloro-5-fluorophenyl)ethan-

1-ol

CAS No.: 1505291-35-9

Cat. No.: B1406173

Get Quote

Technical Guide: 2-(2-Chloro-5-
fluorophenyl)ethan-1-ol
Core Scaffold Analysis & Synthetic Methodology

Compound Identity & Registry Data
This compound acts as a critical "linker" scaffold in drug discovery, particularly for ion channel

modulators. Due to its specific substitution pattern, it is often synthesized in situ or sourced as

its stable carboxylic acid precursor.
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Attribute Technical Detail

Chemical Name 2-(2-Chloro-5-fluorophenyl)ethan-1-ol

Common Synonyms
2-Chloro-5-fluorophenethyl alcohol; 2-(2-Chloro-

5-fluorophenyl)ethanol

Molecular Formula C₈H₈ClFO

Molecular Weight 174.60 g/mol

SMILES OCCc1cc(F)ccc1Cl

InChI Key
Predicted:VTCREIYEGAGUDS-UHFFFAOYSA-

N

Primary Precursor CAS
177985-33-0 (2-Chloro-5-fluorophenylacetic

acid)

Related Derivative CAS
1213201-64-9 ((S)-2-Amino-2-(2-chloro-5-

fluorophenyl)ethanol)

Note on CAS Registry: While the amino-alcohol derivative (CAS 1213201-64-9) is widely

indexed, the simple alcohol is frequently categorized under its acid precursor (CAS 177985-33-

0) in commercial catalogs. Researchers should search for the acid and perform a standard

reduction.

Synthetic Methodology
The most robust route to 2-(2-Chloro-5-fluorophenyl)ethan-1-ol is the chemoselective

reduction of 2-(2-chloro-5-fluorophenyl)acetic acid.

Protocol: Borane-Mediated Reduction
Objective: Reduce the carboxylic acid to the primary alcohol without defluorination or

dechlorination of the aromatic ring.
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Reagents:

Substrate: 2-(2-Chloro-5-fluorophenyl)acetic acid (CAS 177985-33-0).

Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide

(BH₃·DMS).

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow:

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂).

Dissolution: Dissolve 1.0 eq of the phenylacetic acid in anhydrous THF (0.5 M

concentration). Cool to 0°C.

Addition: Dropwise add 1.2–1.5 eq of BH₃·THF (1.0 M solution) over 30 minutes. Caution:

Exothermic H₂ gas evolution.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC (SiO₂; Hexane:EtOAc 3:1) or LC-MS.

Quenching: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess

borane.

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and

Brine. Dry over Na₂SO₄.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reaction Mechanism Diagram
The following diagram illustrates the activation of the carboxyl group by borane, followed by

hydride transfer.

Precursor:
2-Chloro-5-fluorophenylacetic Acid

(CAS 177985-33-0)

Intermediate:
Acyloxyborane Complex

+ BH3·THF
(Electrophilic Activation) Target:

2-(2-Chloro-5-fluorophenyl)ethan-1-ol
(C8H8ClFO)

+ Hydride Transfer
- Boric Acid
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Click to download full resolution via product page

Caption: Chemoselective reduction pathway preserving the halogenated aromatic core.

Applications in Drug Development
This scaffold is a high-value intermediate for synthesizing Potassium Channel Modulators

(specifically KCNQ/Kv7 channels), which are therapeutic targets for epilepsy and neuropathic

pain.

Key Application Areas:
Linker Chemistry: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) to

alkylate secondary amines (e.g., piperazines, pyrrolidines).

Fragment-Based Drug Design (FBDD): The 2-chloro-5-fluoro motif provides specific lipophilic

and electronic properties that enhance metabolic stability (blocking para-metabolism) and

potency via halogen bonding.

KCNQ Modulators: Patent literature (e.g., CN103694163A) cites the use of 2-chloro-5-

fluorophenylacetic acid derivatives in synthesizing retigabine analogs.

Workflow: From Scaffold to API
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2-(2-Chloro-5-fluorophenyl)ethan-1-ol

Activation:
Mesylation (MsCl/TEA)
or Bromination (PBr3)

Electrophile:
Phenethyl Mesylate/Bromide

N-Alkylation:
Reaction with Piperazine/Amine Core

Final API:
KCNQ Modulator / Kinase Inhibitor

  Medicinal Chem Optimization

Click to download full resolution via product page

Caption: Standard medicinal chemistry workflow converting the alcohol to an active

electrophile.

Analytical Characterization & QC
To validate the identity of the synthesized alcohol, researchers should verify the following

spectral signatures.
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Technique Expected Signal / Observation

¹H NMR (CDCl₃)

δ 7.0–7.3 ppm: Multi-spin aromatic system (3H,

m).δ 3.85 ppm: Triplet (2H, -CH₂OH).δ 2.95

ppm: Triplet (2H, Ar-CH₂-).δ 1.8 ppm: Broad

singlet (-OH, exchangeable).

¹³C NMR

Distinct signals for C-F coupling (doublets) in

the aromatic region (160–110 ppm). Aliphatic

carbons at ~62 ppm (C-OH) and ~36 ppm (Ar-

C).

LC-MS (ESI)
m/z: Expect [M+H]⁺ or [M+Na]⁺. Isotope

Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl isotopes.

IR Spectroscopy Broad stretch at 3300–3400 cm⁻¹ (O-H stretch).

References
Sigma-Aldrich.Product Detail: 2-(2-Chloro-5-fluorophenyl)acetic acid (CAS 177985-33-

0).Link

Google Patents.Patent CN103694163A: Compounds as Potassium Channel Modulators.

(Describes the use of the 2-chloro-5-fluorophenylacetic acid scaffold). Link

Organic Chemistry Portal.Reduction of Carboxylic Acids with Borane. (Standard Protocol).[1]

Link

PubChem.Compound Summary: 2-(2-Chloro-5-fluorophenyl)acetic acid.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426
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